molecular formula C14H10FN5O B2530445 N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-fluorobenzamide CAS No. 1421469-64-8

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-fluorobenzamide

Cat. No.: B2530445
CAS No.: 1421469-64-8
M. Wt: 283.266
InChI Key: MWFIDWLIRWJIHX-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-fluorobenzamide is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring and a fluorobenzamide moiety

Mechanism of Action

Target of Action

The primary target of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-fluorobenzamide is Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . PKB is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

This compound interacts with its target, PKB, in an ATP-competitive manner . The compound has been optimized to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The molecular and cellular effects of this compound’s action include modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .

Action Environment

It’s known that the cellular environment, including the presence of growth factors and the status of the pi3k signaling pathway, can impact the efficacy of pkb inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-fluorobenzamide typically involves multi-step reactions starting from commercially available precursors. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the pyrimidine ring. The final step involves the coupling of the fluorobenzamide moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially yielding reduced pyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities.

Scientific Research Applications

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-fluorobenzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a bioactive molecule, particularly in enzyme inhibition assays.

    Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

  • N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chlorobenzamide
  • N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-bromobenzamide
  • N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-iodobenzamide

Comparison: Compared to its analogs with different halogen substituents (chlorine, bromine, iodine), N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-fluorobenzamide may exhibit unique properties due to the presence of the fluorine atom. Fluorine can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially enhancing its pharmacological profile.

Properties

IUPAC Name

2-fluoro-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN5O/c15-12-5-2-1-4-11(12)13(21)19-10-8-16-14(17-9-10)20-7-3-6-18-20/h1-9H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFIDWLIRWJIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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